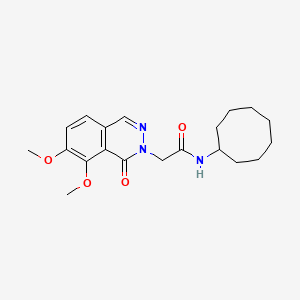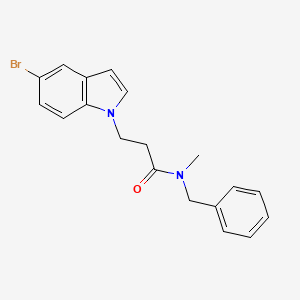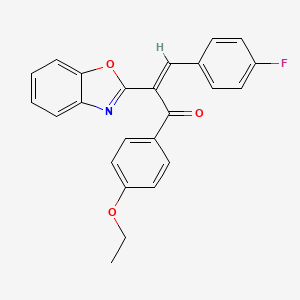![molecular formula C16H12N4S2 B11149310 7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11149310.png)
7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2-thiophenecarboxylic acid hydrazide to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
科学的研究の応用
7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 7-(4-Methoxyphenyl)-6-[4-(Methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Chlorophenyl)-6-[4-(Methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 7-(3-Methoxyphenyl)-6-[4-(Methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine .
Uniqueness
The uniqueness of 7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern and the presence of both a thienyl and a methylsulfanyl group. These structural features contribute to its distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C16H12N4S2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
7-(4-methylsulfanylphenyl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H12N4S2/c1-21-12-6-4-11(5-7-12)13-8-9-17-16-18-15(19-20(13)16)14-3-2-10-22-14/h2-10H,1H3 |
InChIキー |
UYBCICDDZQINLU-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11149246.png)

![(2E)-6-(4-methoxybenzyl)-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11149258.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11149268.png)

![2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11149273.png)
![3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamido]propanoic acid](/img/structure/B11149280.png)
![4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11149281.png)
![(2S)-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11149282.png)
![4-chloro-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11149292.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine](/img/structure/B11149294.png)
![N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11149297.png)
![1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide](/img/structure/B11149302.png)
